molecular formula C19H16FN5O2 B2933787 N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide CAS No. 2380189-23-9

N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide

カタログ番号 B2933787
CAS番号: 2380189-23-9
分子量: 365.368
InChIキー: JXUALUUEXMUJRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

作用機序

N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide selectively targets mutant forms of EGFR, specifically the T790M mutation, which is responsible for acquired resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding pocket of the EGFR kinase domain, leading to inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells in vitro and in vivo. It has also been shown to have a favorable safety profile in clinical trials, with fewer adverse effects compared to first-generation EGFR TKIs. However, it can cause some side effects such as diarrhea, rash, and nausea.

実験室実験の利点と制限

N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its high selectivity for mutant EGFR, its irreversible binding to the ATP-binding pocket, and its ability to induce apoptosis in cancer cells. However, its irreversible binding can also be a limitation, as it may lead to the development of resistance over time.

将来の方向性

There are several future directions for the research and development of N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide. One potential direction is the investigation of its use in combination with other drugs, such as immune checkpoint inhibitors and chemotherapy. Another direction is the exploration of its efficacy in other types of cancer that harbor EGFR mutations. Additionally, further studies are needed to better understand the mechanisms of resistance to N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide and to develop strategies to overcome it.

合成法

The synthesis of N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide involves the reaction of 3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent. The resulting intermediate is then subjected to further reactions to produce the final product.

科学的研究の応用

N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. In addition, N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has also been studied in combination with other drugs such as immune checkpoint inhibitors and chemotherapy.

特性

IUPAC Name

N-(2-fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c20-15-3-1-2-4-17(15)22-19(27)24-11-14(12-24)25-18(26)6-5-16(23-25)13-7-9-21-10-8-13/h1-10,14H,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUALUUEXMUJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2F)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。